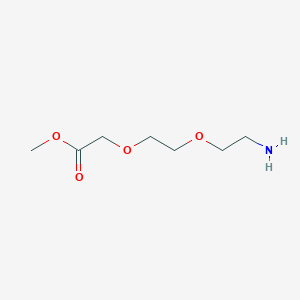

NH2-PEG2-methyl acetate

Overview

Description

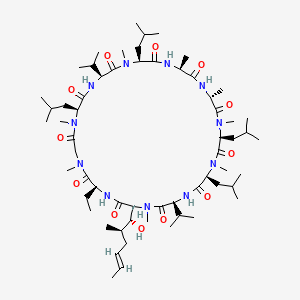

NH2-PEG2-methyl acetate is a PEG-based PROTAC linker . It can be used in the synthesis of PROTACs .

Synthesis Analysis

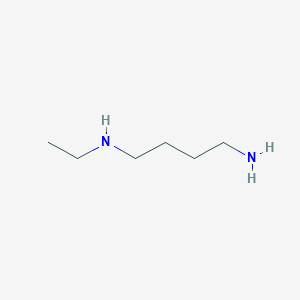

The synthesis of this compound involves the use of N-hydroxysuccinimide (NHS) esters, which react at pH 7-9 with primary amine groups by nucleophilic attack, forming amide bonds and releasing the NHS . The molar ratio of reagent-to-protein used in the reaction affects the number of amine groups modified .Molecular Structure Analysis

The molecular formula of this compound is C7H15NO4 . Its exact mass is 177.10 and its molecular weight is 177.200 .Chemical Reactions Analysis

This compound is used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 213.66 g/mol, hydrogen bond donor count of 2, hydrogen bond acceptor count of 5, rotatable bond count of 8, exact mass of 213.0767857 g/mol, monoisotopic mass of 213.0767857 g/mol, topological polar surface area of 70.8 Ų, heavy atom count of 13, and a formal charge of 0 .Scientific Research Applications

Enhancing Membrane Anti-Biofouling Properties

NH2-PEG2-methyl acetate, through its derivatives like amino-functionalized nanodiamonds (ND-NH2) and polyethylene glycol-grafted nanodiamonds (ND-PEG), has been utilized to improve the anti-biofouling properties of cellulose acetate membranes in membrane bioreactor systems. This application is crucial in water treatment and purification processes. The incorporation of ND-PEG into the membrane matrix increases hydrophilicity, thereby reducing membrane biofouling and enhancing critical flux and anti-fouling properties. This improvement is attributed to the modified surface characteristics of the membrane, which also show a higher efficiency in COD removal and reduced concentrations of proteins and carbohydrates in extracellular polymeric substances (EPS) and soluble microbial products (SMP) (Etemadi, Yegani, & Seyfollahi, 2017).

Biomedical Engineering and Drug Delivery

In the context of biomedical applications, this compound derivatives have been explored for their potential in drug delivery systems. The compound's ability to modify surface properties and enhance solubility and biocompatibility makes it an ideal candidate for designing drug carriers that can improve therapeutic efficacy and reduce toxicity. For instance, graphene oxide functionalized with NH2-PEG (GO-PEG-NH2) has been investigated for its stability and reduced toxicity in vitro and in vivo, offering a promising option for medical sterilization and further applications in drug delivery systems (Soares et al., 2019).

Environmental Applications

This compound has been employed in environmental applications, such as the development of adsorptive membranes for dye removal from wastewater. The incorporation of metal-organic framework derived porous carbon (MOFDPC) nanoparticles into a cellulose acetate matrix, facilitated by this compound, results in membranes with enhanced adsorption capacity and selectivity towards various pollutants. This application demonstrates the compound's utility in addressing environmental pollution and promoting sustainable water management practices (Tahazadeh et al., 2021).

Mechanism of Action

Target of Action

NH2-PEG2-methyl acetate is primarily used as a PROTAC linker . PROTACs, or Proteolysis-Targeting Chimeras, are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the degradation of the target protein .

Mode of Action

This compound, being a PEG-based PROTAC linker , plays a crucial role in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . The PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .

Biochemical Pathways

The key biochemical pathway involved in the action of this compound is the ubiquitin-proteasome system . This system is responsible for protein degradation within the cell. The PROTAC, synthesized using this compound, binds to the target protein and an E3 ubiquitin ligase. This binding leads to the ubiquitination of the target protein, marking it for degradation by the proteasome .

Result of Action

The primary result of the action of a PROTAC synthesized using this compound is the degradation of the target protein . This degradation can alter cellular processes and potentially lead to the desired therapeutic effects.

Biochemical Analysis

Biochemical Properties

NH2-PEG2-methyl acetate plays a crucial role in biochemical reactions as it forms a part of PROTAC molecules . It interacts with E3 ubiquitin ligase and the target protein, both essential components of PROTACs . The nature of these interactions involves the formation of amide bonds, which leads to the degradation of target proteins .

Cellular Effects

The primary cellular effect of this compound, as a component of PROTACs, is the selective degradation of target proteins . This influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through its role in PROTACs . It forms amide bonds with the target protein and E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein .

Metabolic Pathways

This compound, as part of PROTACs, is involved in the ubiquitin-proteasome pathway . It interacts with E3 ubiquitin ligase, a key enzyme in this pathway .

Properties

IUPAC Name |

methyl 2-[2-(2-aminoethoxy)ethoxy]acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO4/c1-10-7(9)6-12-5-4-11-3-2-8/h2-6,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCBYEYGFAFFNFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)COCCOCCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Bromo-7h-benzo[c]fluorene](/img/structure/B3181253.png)

![2-Chloro-4-methyl-6,7-dihydro-5H-cyclopenta[b]pyridine-7-ol](/img/structure/B3181300.png)